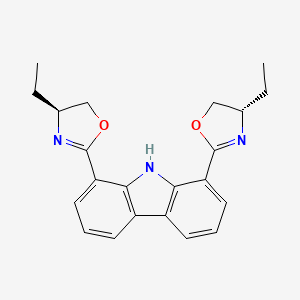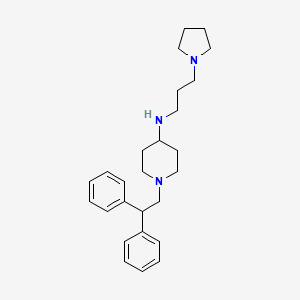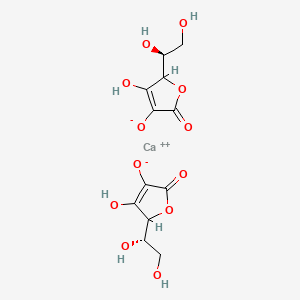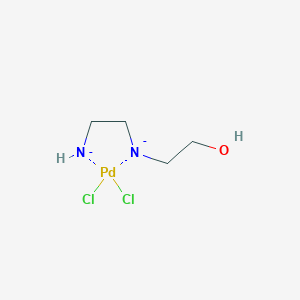
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is a coordination compound that combines the organic ligand 2-(2-aminoethylamino)ethanol with palladium(2+) and chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride typically involves the reaction of 2-(2-aminoethylamino)ethanol with a palladium(2+) salt, such as palladium(2+) chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0) in the presence of suitable reducing agents.
Substitution: The chloride ions can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as phosphines or amines can replace chloride ions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the organic ligand, while reduction may produce palladium(0) complexes.
科学研究应用
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known biological activity of palladium complexes.
Medicine: Research is ongoing into its potential use in cancer therapy, leveraging the cytotoxic properties of palladium compounds.
Industry: It is used in material science for the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride involves the coordination of the organic ligand to the palladium(2+) center, forming a stable complex. This complex can interact with various molecular targets, depending on the application. For example, in catalysis, the palladium center can facilitate the activation of substrates, leading to the desired chemical transformation. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2-(2-Aminoethylamino)ethanol: This ligand alone is used in various applications, including as a chelating agent and in the synthesis of other coordination compounds.
Palladium(2+) chloride: A common palladium source used in catalysis and material science.
Other Palladium Complexes: Compounds such as palladium(2+) acetate and palladium(2+) nitrate have similar applications in catalysis and material science.
Uniqueness
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is unique due to the specific combination of the organic ligand and palladium(2+), which imparts distinct properties to the compound. This combination enhances its catalytic activity and potential biological applications compared to other palladium complexes.
属性
分子式 |
C4H10Cl2N2OPd-2 |
|---|---|
分子量 |
279.46 g/mol |
IUPAC 名称 |
2-azanidylethyl(2-hydroxyethyl)azanide;dichloropalladium |
InChI |
InChI=1S/C4H10N2O.2ClH.Pd/c5-1-2-6-3-4-7;;;/h5,7H,1-4H2;2*1H;/q-2;;;+2/p-2 |
InChI 键 |
KBBDBHRLKSOCFX-UHFFFAOYSA-L |
规范 SMILES |
C(C[N-]CCO)[NH-].Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


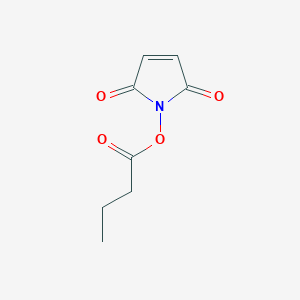
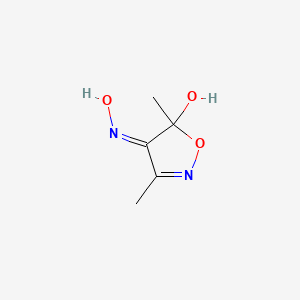
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
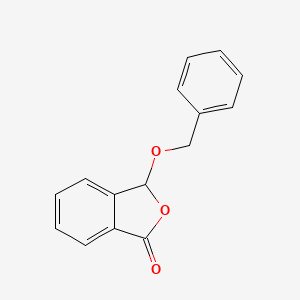

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)


